molecular formula C6H8F3N3 B2716770 (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine CAS No. 894779-69-2

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B2716770
CAS No.: 894779-69-2
M. Wt: 179.146
InChI Key: RGUPLHDFRSTMGI-UHFFFAOYSA-N
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Description

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a trifluoromethyl group at position 5, and a methanamine group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.

Scientific Research Applications

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) can provide detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures.

Future Directions

While specific future directions for this compound are not mentioned in the search results, compounds with similar structures have found applications in the agrochemical and pharmaceutical industries . It’s possible that “(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine” could have similar applications or be used in related research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the methanamine group at position 4 .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. For example, it has been studied as a potential inhibitor of monoamine oxidase B, which is involved in the regulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

  • (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
  • (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine
  • (1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl)methanamine

Comparison: Compared to similar compounds, (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of the trifluoromethyl and methanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)4(2-10)3-11-12/h3H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUPLHDFRSTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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